molecular formula C8H16I2O3 B3051893 Ethane, 1,1'-oxybis[2-(2-iodoethoxy)- CAS No. 36839-56-2

Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-

Cat. No.: B3051893
CAS No.: 36839-56-2
M. Wt: 414.02 g/mol
InChI Key: YSSSUBRWUUSUKO-UHFFFAOYSA-N
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Description

Ethane, 1,1’-oxybis[2-(2-iodoethoxy)-, also known as 1,2-Bis(2-iodoethoxy)ethane, is a chemical compound with the molecular formula C6H12I2O2. It is characterized by the presence of two iodine atoms and two ethoxy groups connected through an ethane backbone. This compound is often used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- typically involves the reaction of ethylene glycol with iodoethane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of ethylene glycol are replaced by iodoethoxy groups. The reaction conditions usually require an inert atmosphere and a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- is scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of stabilizers such as copper chips is common to prevent decomposition during storage and handling .

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethoxyethane, thiocyanatoethoxyethane, and methoxyethoxyethane.

    Oxidation: Products include ethane-1,2-dial and ethane-1,2-dioic acid.

    Reduction: The major product is ethane-1,2-diol.

Scientific Research Applications

Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- has several applications in scientific research:

    Chemistry: Used as a crosslinking reagent in the synthesis of polymers and nanoparticles.

    Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- involves its ability to act as a crosslinking agent. The iodine atoms can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various substrates. This property is exploited in the synthesis of complex molecular structures and materials .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(2-chloroethoxy)ethane
  • 1,2-Bis(2-bromoethoxy)ethane
  • 1,2-Bis(2-fluoroethoxy)ethane

Uniqueness

Ethane, 1,1’-oxybis[2-(2-iodoethoxy)- is unique due to the presence of iodine atoms, which confer distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical modifications.

Properties

IUPAC Name

1-(2-iodoethoxy)-2-[2-(2-iodoethoxy)ethoxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16I2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSSUBRWUUSUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCI)OCCOCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455242
Record name Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36839-56-2
Record name 1,11-Diiodo-3,6,9-trioxaundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36839-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1,1'-oxybis[2-(2-iodoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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